molecular formula C10H11OP B1595774 1-Phenyl-2,5-dihydro-1h-phosphole 1-oxide CAS No. 5186-73-2

1-Phenyl-2,5-dihydro-1h-phosphole 1-oxide

Cat. No.: B1595774
CAS No.: 5186-73-2
M. Wt: 178.17 g/mol
InChI Key: MRIPLOHUFFCPDX-UHFFFAOYSA-N
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Description

1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide is an organophosphorus compound with the molecular formula C10H11OP. It is characterized by a phosphole ring, which is a five-membered ring containing phosphorus. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with butadiene, followed by oxidation. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing the activity of enzymes and other biological molecules. The specific pathways and targets depend on the context of its use, whether in catalysis, biological systems, or industrial applications .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide is unique due to its specific substitution pattern and the stability of the phosphole ring. This stability makes it particularly useful in applications requiring robust and reactive intermediates .

Properties

IUPAC Name

1-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11OP/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIPLOHUFFCPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCP1(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283799
Record name MLS003389285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5186-73-2
Record name MLS003389285
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003389285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-2,5-dihydro-1h-phosphole 1-oxide
Reactant of Route 2
1-Phenyl-2,5-dihydro-1h-phosphole 1-oxide
Reactant of Route 3
1-Phenyl-2,5-dihydro-1h-phosphole 1-oxide
Reactant of Route 4
1-Phenyl-2,5-dihydro-1h-phosphole 1-oxide
Reactant of Route 5
1-Phenyl-2,5-dihydro-1h-phosphole 1-oxide
Reactant of Route 6
1-Phenyl-2,5-dihydro-1h-phosphole 1-oxide

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